2-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide
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Overview
Description
2-Fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a thiophene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the benzamide moiety. One common synthetic route includes the following steps:
Preparation of Thiophene Derivative: : Thiophene-2-carboxaldehyde is reacted with methylamine to form the corresponding imine.
Formation of Benzamide: : 2-Fluorobenzoyl chloride is reacted with 4-aminomethylbenzoic acid to form 2-fluoro-N-(4-aminomethylphenyl)benzamide.
Coupling Reaction: : The thiophene imine is then coupled with the benzamide derivative using a suitable coupling reagent, such as carbodiimide, to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Large-scale reactions often use continuous flow reactors and automated systems to ensure consistency and efficiency. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: : The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed
Oxidation: : Formation of thiophene sulfoxides or sulfones.
Reduction: : Formation of 2-fluoro-N-(4-aminomethylphenyl)benzamide.
Substitution: : Formation of derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 2-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound's ability to bind to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-(4-aminomethylphenyl)benzamide: : Similar structure but lacks the thiophene ring.
2-Fluoro-N-(4-methylphenyl)benzamide: : Similar structure but with a methyl group instead of the thiophene ring.
2-Fluoro-N-(4-hydroxymethylphenyl)benzamide: : Similar structure but with a hydroxymethyl group instead of the thiophene ring.
Uniqueness
2-Fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c21-18-6-2-1-5-17(18)20(25)23-15-9-7-14(8-10-15)12-19(24)22-13-16-4-3-11-26-16/h1-11H,12-13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGGEJXPQGKVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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